4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide
Description
This compound features a benzotriazinone core linked via a four-carbon chain to an amide group substituted with a 1,3-thiazol-2-yl moiety. Its synthesis typically involves coupling 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with 1,3-thiazol-2-amine under standard amide-forming conditions .
Properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-12(16-14-15-7-9-22-14)6-3-8-19-13(21)10-4-1-2-5-11(10)17-18-19/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPISYRJHVRPJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide represents a novel class of benzotriazine derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer treatment and antimicrobial applications. This article delves into the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structural formula for 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide can be represented as follows:
This compound features a benzotriazine core modified with thiazole and butanamide groups, which are critical for its biological activity.
Anticancer Activity
Research has indicated that benzotriazine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
-
Mechanism of Action :
- The compound targets various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in DNA synthesis and modification processes in cancer cells .
- In vitro studies have demonstrated that modifications in the benzotriazine structure enhance its cytotoxic effects against several cancer cell lines, including HepG2 liver carcinoma cells .
-
Case Studies :
- A study synthesized a series of benzotriazine derivatives and evaluated their activity against cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Another investigation focused on molecular docking studies that revealed strong binding affinities to cancer-specific targets such as the E.coli Fab-H receptor and vitamin D receptor, suggesting potential pathways for therapeutic intervention .
Antimicrobial Activity
Benzotriazine derivatives have also been explored for their antimicrobial properties.
- Mechanism of Action :
- Research Findings :
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Group
N-Alkyl/Phenyl Derivatives
A series of N-alkyl/phenyl analogs (e.g., 14a–14n) were synthesized by reacting 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with various amines . Key examples include:
| Compound ID | R Group | Key Properties |
|---|---|---|
| 14a | Ethyl | Lower lipophilicity (logP ~1.2) |
| 14n | Phenyl | Enhanced aromatic interactions |
| Target Compound | 1,3-Thiazol-2-yl | Improved hydrogen bonding capacity |
Acetamide vs. Butanamide Linkers
The compound 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide () features a shorter two-carbon chain. The butanamide linker in the target compound may improve conformational flexibility and solubility, as longer chains reduce crystallinity .
Heterocyclic Modifications
Thiadiazole vs. Thiazole Substituents
The compound N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide () replaces the thiazole with a thiadiazole. Thiadiazoles exhibit stronger electron-withdrawing effects, which may alter redox properties and metabolic stability .
Benzotriazinone Derivatives in Agrochemicals
Azinphos-ethyl (O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) is a pesticidal compound with the same benzotriazinone core but linked to a phosphorodithioate group. This highlights the versatility of the benzotriazinone moiety in diverse applications, though the target compound’s amide linkage suggests a shift toward pharmaceutical uses .
Pharmacological Analogs
Zelatriazinum (WHO List 91)
Zelatriazinum (2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(1S)-1-(4-trifluoromethoxyphenyl)ethyl]acetamide) shares the benzotriazinone core but includes a chiral trifluoromethoxyphenyl group. The trifluoromethoxy group enhances metabolic stability compared to the thiazole in the target compound .
Benzothiazolone Ligands
Compounds like 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one () demonstrate that sulfur-containing heterocycles are critical for binding to neurological targets. The target compound’s thiazole may similarly interact with enzymes or receptors .
Physicochemical Data
| Property | Target Compound | 14a (Ethyl) | 14n (Phenyl) |
|---|---|---|---|
| Molecular Weight | ~362.4 g/mol | 303.3 g/mol | 351.4 g/mol |
| Calculated logP | ~2.1 | ~1.2 | ~2.8 |
| Melting Point | Not reported | 120–122°C | 185–187°C |
The thiazole substituent increases logP compared to alkyl groups, suggesting moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
